molecular formula C16H11F2NO2S B263553 2,6-difluoro-N-(2-naphthyl)benzenesulfonamide

2,6-difluoro-N-(2-naphthyl)benzenesulfonamide

Cat. No. B263553
M. Wt: 319.3 g/mol
InChI Key: FJMYQUXSXPXWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-(2-naphthyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DNBS and is a sulfonamide derivative that has been synthesized through a specific method. In

Mechanism of Action

DNBS is known to react with amino acids such as lysine and histidine in proteins, forming covalent adducts. This reaction can lead to changes in protein structure and function, which can have a significant impact on cellular processes. DNBS has been shown to inhibit the activity of certain enzymes, including proteases and kinases.
Biochemical and Physiological Effects:
DNBS has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. DNBS has also been shown to affect the immune system, with some studies suggesting that it may have immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DNBS in lab experiments is its ability to react specifically with certain amino acids in proteins, allowing for the targeted modification of proteins. However, DNBS can also have non-specific effects on proteins, which can complicate the interpretation of results. Additionally, DNBS can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on DNBS. One area of interest is the development of new drugs that target specific proteins using DNBS as a starting point. Another area of research is the use of DNBS as a tool for studying protein structure and function, particularly in the context of disease. Additionally, there is potential for the development of new methods for synthesizing DNBS and other sulfonamide derivatives.

Synthesis Methods

The synthesis of DNBS involves the reaction of 2-naphthylamine with 2,6-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of DNBS as a white solid with a melting point of 157-159°C.

Scientific Research Applications

DNBS has been extensively studied for its potential applications in various scientific fields. It has been used as a reagent in the synthesis of other chemical compounds, as well as a probe for studying protein structure and function. DNBS has also been used in the development of new drugs for the treatment of cancer and other diseases.

properties

Product Name

2,6-difluoro-N-(2-naphthyl)benzenesulfonamide

Molecular Formula

C16H11F2NO2S

Molecular Weight

319.3 g/mol

IUPAC Name

2,6-difluoro-N-naphthalen-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H11F2NO2S/c17-14-6-3-7-15(18)16(14)22(20,21)19-13-9-8-11-4-1-2-5-12(11)10-13/h1-10,19H

InChI Key

FJMYQUXSXPXWSH-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=C(C=CC=C3F)F

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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